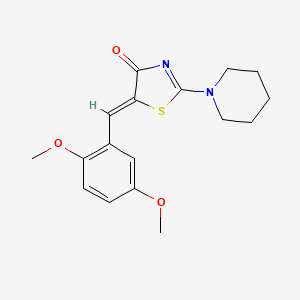

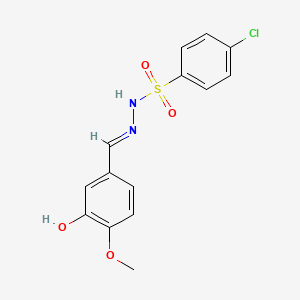

5-(2,5-二甲氧基亚苄基)-2-(1-哌啶基)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazolidinone and thiazolopyridine derivatives involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to methylidene derivatives. These compounds can undergo further cyclocondensation to yield novel heterocyclic systems. For example, cyclocondensation of compound with malononitrile or dimethylformamide-dimethylacetal (DMF-DMA) results in various thiazolopyridines and their derivatives (Lamphon et al., 2004).

Molecular Structure Analysis

Studies on compounds similar to 5-(2,5-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, involving density functional theory (DFT) calculations, have helped in understanding their molecular structure, electronic properties, and vibrational spectra. These analyses include assessments of molecular orbital interactions, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) studies, providing insights into the chemical reactivity and interaction capabilities of such molecules (Shanmugapriya et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of thiazolopyridine derivatives, including reactions with malononitrile and other agents, leads to the formation of various novel heterocyclic systems. These reactions are significant for the synthesis of compounds with potential biological activities. The structure and reactivity of these compounds are crucial for their applications in different chemical and pharmaceutical fields (Lamphon et al., 2004).

科学研究应用

基础油的抗氧化剂特性: 该化合物的衍生物“5-亚苄基-2-(1-哌啶基)-4-氧代-1,3-噻唑烷二酮”被合成并测试为本地基础库存油的抗氧化剂。研究发现它很有效,其效率顺序与其他衍生物相比排名靠前。这表明在提高基础油的使用寿命和性能方面具有潜在用途 (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

抗肿瘤评估: 另一项研究重点是合成相关化合物并评估它们作为抗肿瘤剂。这些化合物对各种人肿瘤和正常细胞系表现出抑制作用,表明它们在癌症治疗中的潜力 (Al-Omran, Mohareb, & El-Khair, 2014).

抗增殖-抗菌特性: 设计并合成了结构相似的源自 1,3,4-噻二唑化合物的席夫碱。这些化合物表现出显着的抗增殖和抗菌活性,表明它们在治疗感染和癌症方面的潜力 (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

抗菌和抗增殖活性: 对 1,3,4-噁二唑 N-曼尼希碱的研究表明,类似化合物的衍生物具有广谱抗菌活性,并且对各种癌细胞系具有强大的抗增殖活性 (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

抗炎和镇痛剂: 从相关化合物合成的新型衍生物被评估为 COX-1/COX-2 抑制剂,并显示出显着的镇痛和抗炎活性。这表明它们在治疗炎症和疼痛相关疾病方面具有作为治疗剂的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

属性

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-13-6-7-14(22-2)12(10-13)11-15-16(20)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBDHMNZHQPGKH-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)